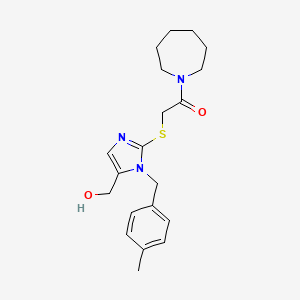
5-Fluoro-2-hydroxy-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO3. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
From 5-Fluoro-2,4-dimethoxybenzaldehyde: This compound can be synthesized by the selective hydroxylation of 5-fluoro-2,4-dimethoxybenzaldehyde. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
From 3-Fluoro-4-methoxybenzaldehyde: Another synthetic route involves the selective hydroxylation of 3-fluoro-4-methoxybenzaldehyde. Similar oxidizing agents and conditions are used in this process.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 5-fluoro-2-hydroxy-4-methoxybenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., Br2, Cl2), Lewis acids (e.g., AlCl3).
Major Products Formed:
Oxidation: 5-Fluoro-2-hydroxy-4-methoxybenzoic acid.
Reduction: 5-Fluoro-2-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various halogenated derivatives of the benzene ring.
Mécanisme D'action
Target of Action
A structurally similar compound, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
Based on its structural similarity to 2-hydroxy-4-methoxybenzaldehyde, it may also act as a tyrosinase inhibitor . Inhibition of tyrosinase can lead to decreased melanin production, which could have implications in conditions such as hyperpigmentation.
Biochemical Pathways
If it acts similarly to 2-hydroxy-4-methoxybenzaldehyde, it may affect the melanin biosynthesis pathway by inhibiting the enzyme tyrosinase . This could lead to decreased melanin production.
Result of Action
If it acts as a tyrosinase inhibitor like 2-hydroxy-4-methoxybenzaldehyde, it could potentially lead to decreased melanin production at the cellular level . This could result in changes in pigmentation.
Applications De Recherche Scientifique
5-Fluoro-2-hydroxy-4-methoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
5-Fluoro-4-hydroxy-2-methoxybenzaldehyde: This compound differs in the position of the hydroxyl and methoxy groups on the benzene ring.
3-Fluoro-4-methoxybenzaldehyde: This compound has a different position of the fluorine atom.
Uniqueness: 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
5-fluoro-2-hydroxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVJRZMNNIHDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787299.png)
![6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2787301.png)
![(Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2787302.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B2787305.png)
![2-[(1-Naphthylamino)methyl]phenol](/img/structure/B2787306.png)
![N-(2-ethyl-6-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2787307.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2787310.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2787313.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2787315.png)

